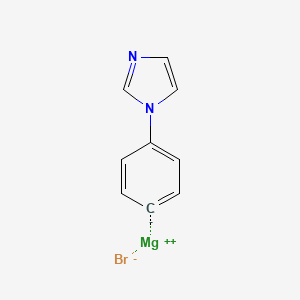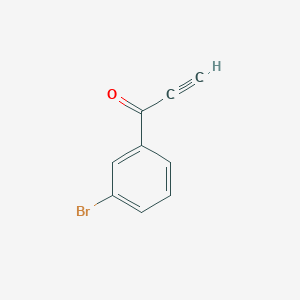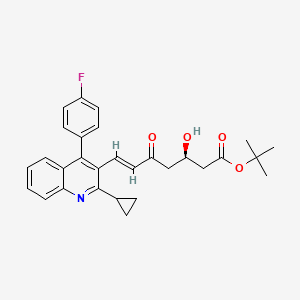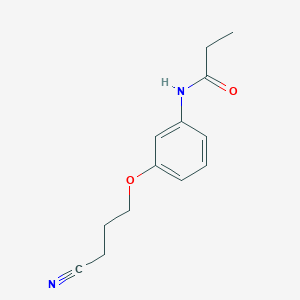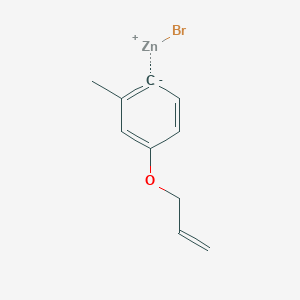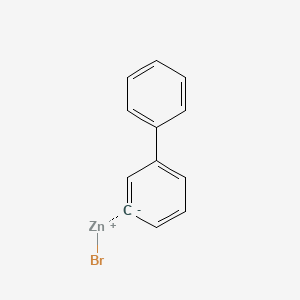
3-(Biphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Biphenyl)Zinc bromide is an organozinc compound that features a zinc atom bonded to a biphenyl group and a bromide ion. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is commonly used in various chemical reactions, particularly in the field of organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-(Biphenyl)Zinc bromide typically involves the reaction of biphenyl with zinc and bromine. One common method is the direct reaction of biphenyl with zinc bromide in an appropriate solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the zinc compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Biphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and other transition metal catalysts.
Major Products: The major products formed from these reactions are typically biphenyl derivatives, which can be further functionalized for various applications in organic synthesis .
Aplicaciones Científicas De Investigación
3-(Biphenyl)Zinc bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Biphenyl)Zinc bromide primarily involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction . The biphenyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Diethylzinc: Another organozinc compound used in organic synthesis, particularly in the addition to carbonyl compounds.
Phenylzinc bromide: Similar to 3-(Biphenyl)Zinc bromide but with a single phenyl group instead of a biphenyl group.
Zinc chloride: While not an organozinc compound, it is often used in similar types of reactions as a Lewis acid catalyst.
Uniqueness: this compound is unique due to its biphenyl group, which provides additional stability and reactivity compared to simpler organozinc compounds. This makes it particularly useful in the synthesis of complex organic molecules where selectivity and reactivity are crucial .
Propiedades
Fórmula molecular |
C12H9BrZn |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
bromozinc(1+);phenylbenzene |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |
Clave InChI |
SDLROJMDSKHAEY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


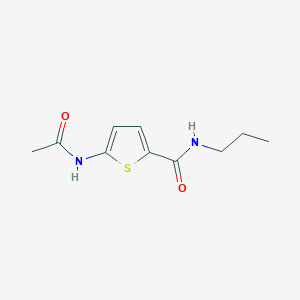
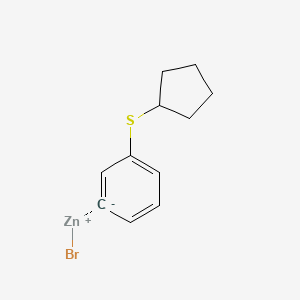
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
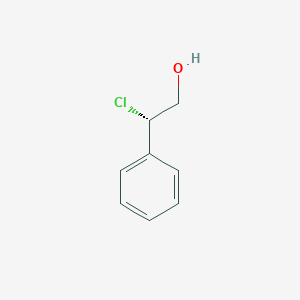
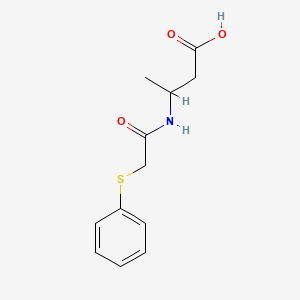
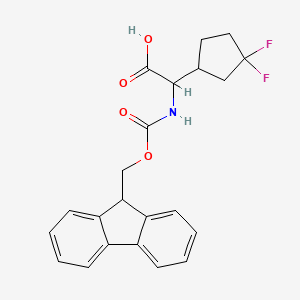
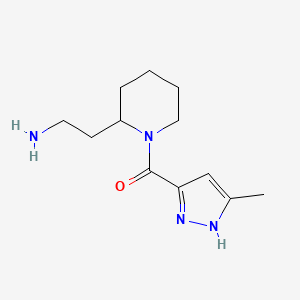

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
